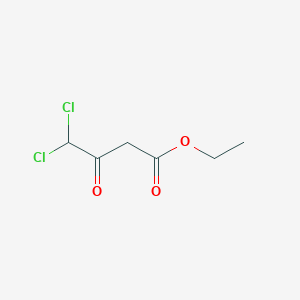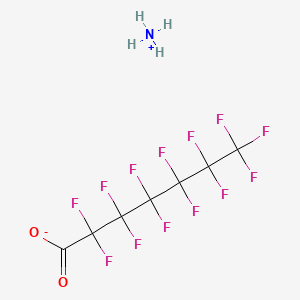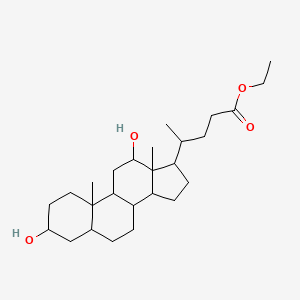
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of cyclohexane, where two amine groups are substituted at the 1 and 2 positions, and both amine groups are further methylated. This compound is often used as a ligand in various chemical reactions, particularly in the promotion of N-alkenylation and N-alkylation reactions of amides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the methylation of cyclohexane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective methylation of the amine groups. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of various compounds via copper-catalyzed C-N coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride exerts its effects involves its role as a ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed. For example, in copper-catalyzed C-N coupling reactions, the compound acts as a ligand to stabilize the copper ion, facilitating the coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethylethylenediamine
- (±)-trans-1,2-Diaminocyclohexane
- (R,R)-(-)-N,N’-Dimethyl-1,2-cyclohexanediamine
- (1R,2R)-(-)-1,2-Diaminocyclohexane
- (1S,2S)-(+)-1,2-Diaminocyclohexane
Uniqueness
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and its ability to form stable complexes with metal ions. This makes it particularly effective as a ligand in various catalytic reactions, especially in promoting N-alkenylation and N-alkylation reactions of amides .
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H |
Clé InChI |
UDYXZFBJGBDHHP-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCCC1NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)




![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)

![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![Pyrazolo[1,5-a]pyridin-7-ol](/img/structure/B15129898.png)
![8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15129901.png)

